molecular formula C6H10N2O B3052003 alpha-Methyl-1H-imidazole-1-ethanol CAS No. 37788-55-9

alpha-Methyl-1H-imidazole-1-ethanol

Cat. No. B3052003
Key on ui cas rn: 37788-55-9
M. Wt: 126.16 g/mol
InChI Key: WCDFMPVITAWTGR-UHFFFAOYSA-N
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Patent
US04045568

Procedure details

Chloroacetone (9.25 g.) in dry acetonitrile was added dropwise with stirring and ice cooling to a slurry of imidazole (13.6 g.) in acetonitrile (100 ml.). The mixture was stirred for 4 hours with ice cooling and then for 24 hours at room temperature. The solvent was removed and the product isolated by chromatography on silica gel, eluting with 10% methanol/dichloromethane. This material in 100 ml. of methanol was treated with excess sodium borohydride at 0° C. for 1 hours and acidified with methanolic hydrogen chloride. The solvent was removed, ethyl acetate added and the stirred mixture treated dropwise with saturated potassium carbonate solution until basic. The ethyl acetate was then decanted, dried, evaporated and the residue chromatographed on silica gel eluting with 10% methanol/dichloromethane to give pure 1-(2-hydroxypropyl)imidazole.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>C(#N)C>[OH:5][CH:3]([CH3:4])[CH2:2][N:6]1[CH:10]=[CH:9][N:8]=[CH:7]1

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 hours with ice cooling
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product isolated by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10% methanol/dichloromethane
ADDITION
Type
ADDITION
Details
of methanol was treated with excess sodium borohydride at 0° C. for 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
ethyl acetate added
ADDITION
Type
ADDITION
Details
the stirred mixture treated dropwise with saturated potassium carbonate solution until basic
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was then decanted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with 10% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(CN1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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